H-D-Asn(Trt)-OH chemical properties and structure
H-D-Asn(Trt)-OH chemical properties and structure
Advanced Chemical Properties, Structural Mechanics, and Application in Peptide Therapeutics
Executive Summary
H-D-Asn(Trt)-OH (
This guide provides a comprehensive technical analysis of H-D-Asn(Trt)-OH, detailing its physicochemical properties, the mechanistic necessity of the trityl group, and validated protocols for its handling in Solid-Phase Peptide Synthesis (SPPS).
Structural Identity & Physicochemical Properties[1][2][3]
H-D-Asn(Trt)-OH represents the free-amine (N-terminal unprotected) form of the amino acid, typically serving as a raw intermediate for functionalization or as a specific building block in convergent fragment synthesis.
Chemical Specifications
| Property | Specification |
| Chemical Name | |
| Molecular Formula | |
| Molecular Weight | 374.44 g/mol |
| CAS Number | 200326-96-1 (D-isomer) / 132388-58-0 (L-isomer ref) |
| Chirality | D-Enantiomer (R-configuration at |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Poorly soluble in Water |
| Purity Standard |
Structural Architecture
The molecule consists of three distinct functional domains:
-
The
-Amino Acid Core: The D-asparagine backbone provides the stereochemical template. -
The Trityl Shield: A triphenylmethyl group attached to the
-amide nitrogen. This bulky hydrophobic group is the primary determinant of the molecule's solubility profile and chemical stability. -
The Free
-Amine: Unlike Fmoc-derivatives, the is unprotected, making this species reactive and requiring careful storage to prevent auto-polymerization or oxidation.
Mechanistic Insight: The Necessity of Trityl Protection[8]
In peptide synthesis, Asparagine is notoriously prone to side reactions. The use of the Trityl protecting group is not merely for solubility; it is a mechanistic necessity to preserve chemical integrity.
Prevention of Dehydration (Nitrile Formation)
During activation (using carbodiimides like DIC/DCC), the side-chain amide (
Mechanism: The Trityl group exerts massive steric hindrance and modifies the electronics of the amide nitrogen, making it non-nucleophilic and physically inaccessible to the dehydrating agents.
Suppression of Aspartimide Formation
Under basic conditions (e.g., piperidine treatment during Fmoc removal), Asparagine residues can attack the peptide backbone, forming a cyclic imide (Aspartimide). This leads to racemization and chain termination. The bulky Trityl group destabilizes the transition state required for this cyclization, significantly reducing the rate of this side reaction.
Visualization: Dehydration Pathway vs. Trityl Shielding
The following diagram illustrates how the Trityl group blocks the dehydration pathway that plagues unprotected Asparagine.
Caption: Comparative pathway analysis showing the dehydration of unprotected Asn to a nitrile species versus the clean coupling facilitated by Trityl protection.
Experimental Protocols & Handling
Solubilization Strategy
H-D-Asn(Trt)-OH is significantly more hydrophobic than native Asparagine due to the three phenyl rings.
-
Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]
-
Concentration: Typical coupling concentrations range from 0.1 M to 0.5 M.
-
Protocol:
-
Weigh the powder into a dry vessel.
-
Add DMF to 80% of the target volume.
-
Vortex or sonicate for 30-60 seconds. The solution should be clear and colorless.
-
Note: Do not use water or alcohols, as these will precipitate the reagent.
-
Coupling Methodology (SPPS)
Although H-D-Asn(Trt)-OH has a free amine, it is often used as a C-terminal starting material or in fragment condensation. If used in standard SPPS, ensure the C-terminus is activated appropriately.
Recommended Activation System:
-
Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Ratio: 1:1:1 (Amino Acid : DIC : Oxyma).
-
Reaction Time: 60–120 minutes at Room Temperature.
-
Avoid: Strong bases during the coupling step to prevent premature Fmoc removal (if Fmoc-protected variants are present in the mixture) or aspartimide formation.
Deprotection of Trityl Group
The Trityl group is acid-labile and is removed simultaneously with resin cleavage.
-
Reagent: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%
. -
Mechanism: The high acidity protonates the amide, releasing the stable Trityl cation (
), which is immediately quenched by the scavenger (TIS) to prevent re-attachment to reactive side chains (like Tryptophan or Cysteine).
Therapeutic Applications: The D-Amino Acid Advantage[2][9]
The incorporation of H-D-Asn(Trt)-OH into peptide sequences is a strategic choice in modern drug design, primarily for half-life extension .
Proteolytic Resistance
Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective, recognizing only L-amino acid peptide bonds.[2] Substituting L-Asn with D-Asn alters the local topology of the peptide backbone, rendering the adjacent bonds unrecognizable to proteases. This can extend the in vivo half-life from minutes to hours or days.
Conformational Engineering
D-amino acids are used to induce specific secondary structures, such as
Quality Control & Storage
To maintain the integrity of H-D-Asn(Trt)-OH, strict adherence to storage protocols is required.
-
Storage Conditions: Store at
to (Refrigerated). For long-term storage, is preferred. Keep desicated. -
Shelf Life: 24 months if kept dry and away from light.
-
Critical Defect: Yellowing of the powder indicates oxidation of the free amine or degradation of the Trityl group.
Analytical Validation (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 90% B over 20 minutes.
-
Detection: UV at 214 nm (Amide bond) and 254 nm (Trityl aromatic rings). Note: The Trityl group absorbs strongly at 254 nm.
References
-
BenchChem. (2025).[2] The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Retrieved from
-
NBInno. (2025). The Role of Trityl Protection in Asparagine Peptide Synthesis. Retrieved from
-
Advanced ChemTech. (n.d.). H-D-Asn(Trt)-OH Product Specifications. Retrieved from
-
Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Retrieved from
-
PubChem. (2025).[3] Fmoc-Asn(Trt)-OH Compound Summary (Analogue Reference). Retrieved from
